molecular formula C17H16N2S B1602796 N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine CAS No. 884507-18-0

N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine

Cat. No.: B1602796
CAS No.: 884507-18-0
M. Wt: 280.4 g/mol
InChI Key: DXDWGXWYNMWYJI-UHFFFAOYSA-N
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Description

N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine is a chemical compound with the CAS registry number 884507-18-0 . It has a molecular formula of C17H16N2S and a molecular weight of 280.39 . This compound is a substituted 1,3-thiazole derivative, a class of heterocyclic structures known for their significant relevance in medicinal chemistry and materials science. It is supplied with a high purity of 97% and is characterized as a synthetic intermediate, indicating its primary use in chemical synthesis and process development . As a building block, this amine-functionalized thiazole is designed for the research and development of novel molecules, potentially serving as a precursor for more complex active compounds. It is exclusively intended for laboratory research purposes and is strictly labeled "For Research Use Only." This product is not intended for diagnostic or therapeutic uses, nor for personal application. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions, including wearing protective gloves, protective clothing, and eye protection, and to avoid any contact with skin or inhalation . For optimal stability and longer storage, it is recommended to store this compound at -20°C .

Properties

IUPAC Name

1-(2,4-diphenyl-1,3-thiazol-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-18-12-15-16(13-8-4-2-5-9-13)19-17(20-15)14-10-6-3-7-11-14/h2-11,18H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDWGXWYNMWYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594520
Record name 1-(2,4-Diphenyl-1,3-thiazol-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-18-0
Record name N-Methyl-2,4-diphenyl-5-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884507-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Diphenyl-1,3-thiazol-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiazole Ring Formation

The 1,3-thiazole ring is commonly synthesized via condensation reactions involving α-haloketones and thioamides or thioureas. This classical approach enables the introduction of phenyl groups at the 2 and 4 positions by selecting appropriately substituted precursors.

  • For example, the reaction of α-bromoacetophenone derivatives with thiobenzamide yields 2,4-diphenylthiazole derivatives.
  • The Paal-Knorr synthesis variant may also be employed for related heterocyclic systems, though the thiazole ring specifically benefits from the α-haloketone-thioamide condensation route.

Functionalization at the 5-Position

Once the 2,4-diphenylthiazole core is established, the 5-position is functionalized to introduce a methyl group bearing a reactive handle for further amination.

  • A common approach is the bromomethylation or chloromethylation at the 5-position, yielding 5-(halomethyl)-2,4-diphenylthiazole intermediates.
  • These intermediates serve as electrophiles for nucleophilic substitution reactions with amines.

Introduction of the N-Methylamine Group

Nucleophilic Substitution Reaction

The key step to prepare N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine involves nucleophilic substitution of the halomethyl group at the 5-position with methylamine.

  • The halomethyl intermediate (e.g., 5-bromomethyl-2,4-diphenylthiazole) is reacted with methylamine under controlled conditions.
  • Solvents such as dimethylformamide (DMF) or ethanol are commonly used to facilitate the reaction.
  • Temperature control (typically 50–80 °C) and reaction time (several hours) optimize yield and purity.

Alternative Reductive Amination Approach

Alternatively, reductive amination can be employed using 5-formyl-2,4-diphenylthiazole as the aldehyde precursor:

  • Reaction with methylamine forms an imine intermediate.
  • Subsequent reduction with mild reducing agents (e.g., sodium cyanoborohydride) yields the N-methylamine derivative.
  • This method offers mild conditions and high selectivity.

Representative Preparation Procedure and Data

Step Reagents & Conditions Outcome/Notes
1 α-Bromoacetophenone + Thiobenzamide, reflux in ethanol Formation of 2,4-diphenylthiazole core
2 Bromomethylation using N-bromosuccinimide (NBS) in CCl4 5-(Bromomethyl)-2,4-diphenylthiazole
3 Reaction with methylamine in DMF at 60 °C for 4 hours This compound obtained
4 Purification by recrystallization or chromatography Pure compound for characterization

Research Findings and Optimization Notes

  • Yield Optimization: The nucleophilic substitution step benefits from the use of excess methylamine and polar aprotic solvents to enhance nucleophilicity and solubility.
  • Purity Considerations: Side reactions such as over-alkylation or formation of N-oxides can be minimized by controlling reaction time and adding antioxidants like L-ascorbic acid.
  • Intermediate Stability: The halomethyl intermediates are sensitive to moisture and should be handled under inert atmosphere or dry conditions.
  • Alternative Solvents: Ethanol and methanol can be used but may lead to slower reactions compared to DMF or DMSO.
  • Solid Dispersion Techniques: For pharmaceutical applications, solid dispersions with carriers like microcrystalline cellulose or hydroxypropyl methylcellulose improve compound stability and bioavailability.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
α-Haloketone + Thioamide Condensation α-Bromoacetophenone, thiobenzamide Reflux in ethanol Straightforward ring formation Requires careful control of substitution pattern
Bromomethylation + Nucleophilic Substitution NBS, methylamine, DMF Room temp to 60 °C, 4 h High selectivity for methylamine Halomethyl intermediates sensitive to moisture
Reductive Amination 5-Formyl-2,4-diphenylthiazole, methylamine, NaBH3CN Mild temperature, mild reducing agent Mild conditions, good yields Requires aldehyde precursor synthesis

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives, including N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine, possess significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of thiazole derivatives that exhibited potent cytotoxicity against human cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Thiazole derivatives have shown activity against a range of bacteria and fungi. A study demonstrated that certain thiazole compounds inhibited the growth of pathogenic strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Organic Electronics

This compound has been studied for its role in organic electronics, particularly in organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for use as an electron transport layer or as a dopant in organic semiconductors . Research indicates that incorporating thiazole derivatives can enhance the efficiency and stability of OLED devices.

Photovoltaic Applications

In the field of photovoltaics, thiazole-based compounds are being explored for their potential use in dye-sensitized solar cells (DSSCs). The unique electronic structure of these compounds can facilitate charge transfer processes essential for improving the efficiency of solar energy conversion .

Chemical Probes

Due to its specific binding properties, this compound is utilized as a chemical probe in biological research. It can be employed to study protein interactions and enzyme activities due to its ability to selectively bind to certain biological targets . This application is crucial for understanding various biochemical pathways and developing targeted therapies.

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against Staphylococcus aureus
Materials ScienceOrganic ElectronicsEnhances OLED efficiency
Photovoltaic ApplicationsImproves DSSC performance
Research ToolChemical ProbesSelectively binds to biological targets

Case Study 1: Anticancer Research

A notable study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of thiazole derivatives for anticancer activity. The researchers synthesized several analogs of this compound and assessed their cytotoxicity against various cancer cell lines. Results indicated that specific modifications to the thiazole ring significantly enhanced anticancer potency .

Case Study 2: Organic Electronics

In a study focused on OLED technology, researchers incorporated this compound into device architectures. The findings revealed that this compound improved charge mobility and light emission efficiency compared to traditional materials used in OLEDs .

Mechanism of Action

The mechanism of action of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

N-(2,4-Diphenyl-1,3-thiazol-5-yl)propanamide (18a)

This compound shares the 2,4-diphenyl-thiazole core but substitutes the methylamine group with a propanamide moiety. Synthesized via Hantzsch cyclization with a 90% yield, its molecular weight (C₁₉H₁₇N₃OS) is 351.42 g/mol .

Compound Substituent at C5 Molecular Weight (g/mol) Key Properties
Target compound N-methylaminomethyl 280.37 (free base) Basic, moderate lipophilicity
N-(2,4-Diphenyl-thiazol-5-yl)propanamide Propanamide 351.42 Polar, hydrogen-bond donor

Dimethyl[(1,3-thiazol-5-yl)methyl]amine

This simpler thiazole derivative lacks phenyl substituents but retains the N,N-dimethylaminomethyl group. The absence of aromatic rings reduces molecular weight (142.22 g/mol, C₆H₁₀N₂S) and lipophilicity, highlighting the role of diphenyl groups in enhancing steric bulk and hydrophobic interactions in the target compound .

Heterocyclic Analogues with Varied Cores

N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine

Replacing the thiazole with an isoxazole (oxygen instead of sulfur) alters electronic properties and ring strain. The isoxazole’s lower aromaticity may reduce stability but improve metabolic resistance. This compound (C₁₂H₁₄N₂O, 202.26 g/mol) shares a methylaminomethyl group but demonstrates how heteroatom choice impacts reactivity .

N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine

Such differences may influence pharmacokinetics and target binding .

Derivatives with Modified Amine Substituents

N,N-Dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide

This compound (C₈H₈F₃N₃OS, 255.23 g/mol) replaces the methylamine with a carboxamide group and adds a trifluoromethyl substituent. The CF₃ group enhances electron-withdrawing effects and metabolic stability, while the carboxamide increases polarity .

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol

The hydroxyl group in this derivative (C₁₆H₁₃NOS, 267.34 g/mol) replaces the methylamine, eliminating basicity but introducing a hydrogen-bond donor. This modification could reduce membrane permeability compared to the target compound .

Key Research Findings

  • Synthetic Accessibility : The target compound and its analogues are frequently synthesized via Hantzsch cyclization, demonstrating high yields (76–90%) .
  • Structure-Activity Relationships (SAR) :
    • Diphenyl substitution on the thiazole enhances lipophilicity, critical for interactions with hydrophobic targets.
    • Methylamine groups improve solubility in acidic environments due to protonation, whereas carboxamide derivatives exhibit higher polarity .

Biological Activity

N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest various biological activities. This article explores its biological activity based on diverse sources, including synthesis methods, pharmacological studies, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C17H16N2S
Molecular Weight: 280.39 g/mol
CAS Number: 884507-18-0

The compound features a thiazole ring which is known for its role in various biological activities. The presence of diphenyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Antitumor Effects

Thiazole derivatives have been explored for their antitumor potential. A study highlighted the effectiveness of certain substituted thiazoles in inhibiting CDK2 and CDK9, which are crucial for cell cycle regulation and proliferation in cancer cells. The compound demonstrated significant inhibition rates against these targets, suggesting a promising avenue for cancer therapy .

3. Neuropharmacological Activity

The compound's structural analogs have been investigated for their effects on neurotransmitter systems. Substituted thiazoles have shown promise as monoamine transporter inhibitors, which could lead to applications in treating neurodegenerative diseases or mood disorders .

Synthesis Method

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with methyl amine in a controlled environment to ensure high yield and purity.

Case Study: Antitumor Activity

A recent study evaluated the antitumor effects of a series of thiazole derivatives, including this compound. The results indicated that this compound exhibited a significant reduction in tumor growth in xenograft models while maintaining a favorable toxicity profile .

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against various bacterial strains; disrupts cell wall synthesis
AntitumorInhibits CDK2 and CDK9; reduces tumor growth in xenograft models
NeuropharmacologicalPotential monoamine transporter inhibition; implications for mood disorders

Q & A

Q. Q1: What are the standard synthetic routes for preparing N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine?

A: The compound can be synthesized via Hantzsch thiazole cyclization , a robust method for constructing the 1,3-thiazole core. For example, α-chloroglycinates and benzothioamide precursors undergo cyclization under catalyst-free conditions to yield structurally related 5-acylamino-1,3-thiazoles (e.g., 90% yield for N-(2,4-diphenyl-1,3-thiazol-5-yl)propanamide) . Key steps include:

  • Precursor preparation : Substituted α-chloro ketones and thioureas.
  • Cyclization : Thermal or solvent-mediated (e.g., DMSO) conditions.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) .

Q. Q2: How is the purity and structural identity of this compound validated?

A: Analytical techniques include:

  • Melting point determination : Consistency with literature values (e.g., 234–235°C for related thiazole derivatives) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verification of methylamine and thiazole proton environments.
    • FTIR : Identification of N–H stretching (~3200 cm⁻¹) and C=S/C=N bonds (1595–1650 cm⁻¹) .
  • Elemental analysis : Confirmation of C, H, N, S content (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. Q3: What challenges arise in crystallographic refinement of this compound derivatives?

A: Challenges include:

  • Disorder in substituents : Phenyl groups may exhibit rotational disorder, requiring TWIN/BASF commands in SHELXL for refinement .
  • Thermal motion : High anisotropy in methylamine groups, addressed via ISOR restraints .
  • Data quality : High-resolution datasets (e.g., MoKα radiation, θ > 25°) improve precision. Example cell parameters: Triclinic P1 with a = 7.886 Å, b = 9.576 Å, c = 13.531 Å .

Q. Q4: How can computational methods predict the bioactivity of this compound?

A: Density Functional Theory (DFT) and molecular docking are used to:

  • Optimize geometry : Compare calculated vs. experimental bond lengths (e.g., C–S = 1.72 Å vs. 1.71 Å in X-ray data) .
  • LogP estimation : Predict hydrophobicity (e.g., logP = 3.2 for analogs) to assess membrane permeability .
  • Target binding : Docking into CDK2 or PCNA active sites (e.g., π-π stacking with phenyl groups and hydrogen bonding to methylamine) .

Q. Q5: What mechanistic insights explain regioselectivity in thiazole functionalization?

A: 1,3-Dipolar cycloaddition reactions (e.g., azides with thiazole-thiones) proceed via:

  • Transition state stabilization : Electron-withdrawing substituents on the thiazole direct attack to the C5 position.
  • Elimination pathways : Sequential loss of N₂ and S to form imine derivatives (e.g., N-thiazolylidene amines) .
  • Solvent effects : Toluene at 90°C enhances regioselectivity (~60% yield) .

Data Contradictions and Resolution

Q. Q6: How are discrepancies in reported melting points resolved?

A: Variations (e.g., 455–458 K vs. 473 K in analogs) arise from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. DMF) yield distinct crystal forms.
  • Impurity profiles : HPLC-MS analysis (e.g., 95% purity thresholds) ensures consistency .

Q. Q7: Why do synthetic yields vary across literature methods?

A: Factors include:

  • Catalyst choice : Metal-free vs. Mn(II)-catalyzed routes (e.g., 82% vs. 50% yields in thiourea cyclization) .
  • Substituent steric effects : Bulky aryl groups hinder cyclization, requiring elevated temperatures .

Methodological Recommendations

Q. Q8: What tools are recommended for structural elucidation?

A:

  • X-ray crystallography : Use SHELX suite (SHELXL for refinement, SHELXS for solution) with multi-scan absorption corrections (e.g., Tmin/Tmax = 0.901/0.932) .
  • Spectroscopic databases : Cross-reference with Cambridge Structural Database (CSD) entries for analogous thiazoles .

Q. Q9: How to optimize reaction conditions for scaled-up synthesis?

A:

  • Solvent screening : Toluene or DMSO for improved solubility of diphenylthiazole intermediates.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 1 h vs. 24 h) while maintaining yield .

Advanced Characterization Techniques

Q. Q10: What NMR strategies resolve overlapping signals in crowded spectra?

A:

  • 2D experiments : HSQC and HMBC to assign quaternary carbons and differentiate methylamine vs. thiazole protons.
  • Variable-temperature NMR : Suppress rotational averaging of phenyl groups (e.g., at 243 K) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine
Reactant of Route 2
Reactant of Route 2
N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine

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